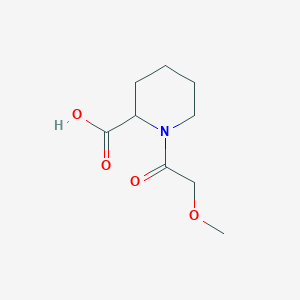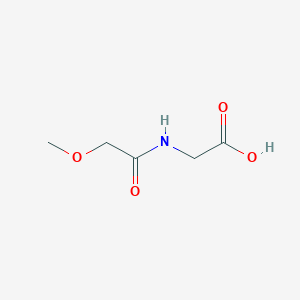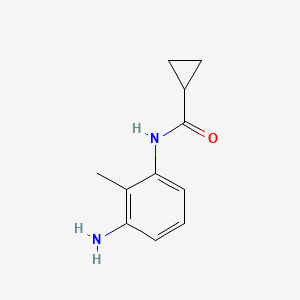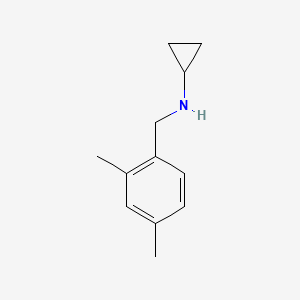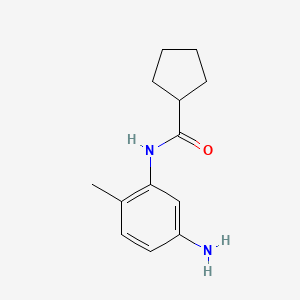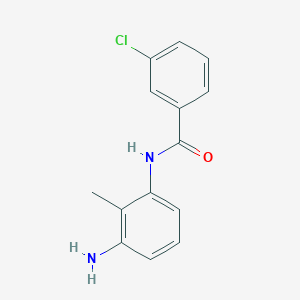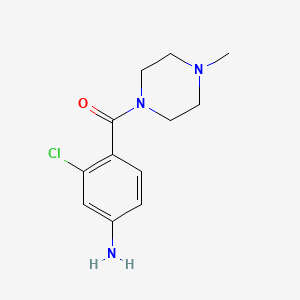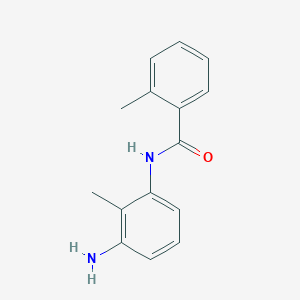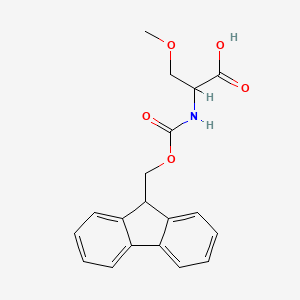
Fmoc-2-amino-3-methoxypropionic acid
Overview
Description
Preparation Methods
The preparation of Fmoc-2-amino-3-methoxypropionic acid typically involves the protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for the synthesis of peptides, as it prevents unwanted reactions at the amino group during peptide bond formation . The synthetic route generally includes the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group.
Methoxylation: The hydroxyl group is converted to a methoxy group.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Fmoc-2-amino-3-methoxypropionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fmoc-2-amino-3-methoxypropionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It is used as a building block for the synthesis of peptides, which are essential for studying protein structure and function.
Proteomics Research: It is used in the study of proteomes, which are the entire set of proteins expressed by an organism.
Drug Development: It is used in the development of new drugs, particularly those targeting specific proteins or enzymes.
Mechanism of Action
The mechanism of action of Fmoc-2-amino-3-methoxypropionic acid involves the protection of the amino group with the Fmoc group. This protection allows for selective reactions at other functional groups, facilitating the synthesis of peptides and other complex molecules. The Fmoc group is typically removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-2-amino-3-methoxypropionic acid can be compared with other similar compounds, such as:
Fmoc-2-amino-3-hydroxypropionic acid: This compound has a hydroxyl group instead of a methoxy group, making it more reactive in certain chemical reactions.
Fmoc-2-amino-3-ethoxypropionic acid: This compound has an ethoxy group instead of a methoxy group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it a valuable tool in peptide synthesis and other research applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAFELGMGZCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215189-51-8 | |
| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
